molecular formula C23H27N3O4 B4997508 2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate

Cat. No.: B4997508
M. Wt: 409.5 g/mol
InChI Key: UOQBJKSHOVLCAV-UHFFFAOYSA-N
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Description

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate is a synthetic compound that features an indole nucleus, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate typically involves the following steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Carbamate Formation: The indole derivative is then reacted with isocyanate to form the carbamate group.

    Coupling Reaction: The final step involves coupling the indole carbamate with 2-methylpropylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nucleus, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common at the indole nucleus due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study the effects of indole derivatives on various biological systems. It may serve as a model compound for investigating the interactions of indole-based molecules with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole nucleus can bind to various biological targets, modulating their activity and leading to the observed biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
  • Methyl (1H-indol-3-ylmethyl)carbamate
  • 2-methylpropyl N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]carbamate

Uniqueness

The uniqueness of 2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate lies in its specific substitution pattern on the indole nucleus and the presence of the carbamate group. These structural features may confer unique biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-20(12-16-13-24-18-9-5-4-8-17(16)18)22(27)25-19-10-6-7-11-21(19)29-3/h4-11,13,15,20,24H,12,14H2,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQBJKSHOVLCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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